N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide
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Overview
Description
N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbamothioyl group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The furan ring and carbamothioyl group play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives
Uniqueness
N-((Furan-2-ylmethyl)carbamothioyl)-N-phenylbenzamide is unique due to its combination of a furan ring, a carbamothioyl group, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the carbamothioyl group enhances its potential as an antimicrobial and anticancer agent .
Properties
CAS No. |
140399-91-3 |
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Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-N-phenylbenzamide |
InChI |
InChI=1S/C19H16N2O2S/c22-18(15-8-3-1-4-9-15)21(16-10-5-2-6-11-16)19(24)20-14-17-12-7-13-23-17/h1-13H,14H2,(H,20,24) |
InChI Key |
WPHMZMXUDDABCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
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